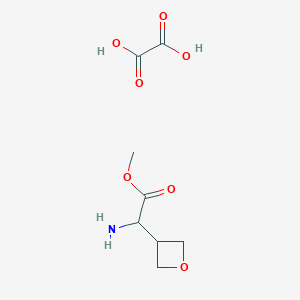![molecular formula C26H26N2O4 B2400142 2-[Benzyl-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl]amino]acetic acid CAS No. 2137774-83-3](/img/structure/B2400142.png)
2-[Benzyl-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl]amino]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[Benzyl-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl]amino]acetic acid is a complex organic compound characterized by its intricate molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactions with stringent control over reaction conditions to ensure purity and yield. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: : Reduction reactions may involve the use of reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: : Nucleophilic substitution reactions can be carried out using nucleophiles such as alkyl halides or amines.
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: : Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: : Alkyl halides, amines
Major Products Formed
Oxidation: : Carboxylic acids, ketones
Reduction: : Alcohols, amines
Substitution: : Amides, esters
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound can be utilized to study protein interactions and enzyme activities. Its ability to mimic certain biological molecules allows researchers to investigate various biological processes.
Medicine
In the medical field, this compound has potential applications in drug development. Its structural complexity and reactivity make it a candidate for the synthesis of new pharmaceuticals.
Industry
In industry, this compound can be used in the production of advanced materials and chemicals. Its versatility and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism by which 2-[Benzyl-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl]amino]acetic acid exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact mechanism would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanedioic acid
2-(9H-fluoren-9-ylmethoxycarbonylamino)succinic acid
2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid derivatives
Uniqueness
2-[Benzyl-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl]amino]acetic acid stands out due to its unique combination of functional groups and structural complexity. This allows for a wider range of chemical reactions and applications compared to its similar counterparts.
Properties
IUPAC Name |
2-[benzyl-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl]amino]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2O4/c29-25(30)17-28(16-19-8-2-1-3-9-19)15-14-27-26(31)32-18-24-22-12-6-4-10-20(22)21-11-5-7-13-23(21)24/h1-13,24H,14-18H2,(H,27,31)(H,29,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KITHEXDWTAYFFT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{4-cyclopropyl-3,5-dioxo-2H,3H,4H,5H,6H-pyridazino[4,5-b][1,4]thiazin-6-yl}-N-(4-methylphenyl)acetamide](/img/structure/B2400065.png)

![ethyl 5-phenyl-3-[(phenylcarbamoyl)amino]thiophene-2-carboxylate](/img/structure/B2400067.png)
![8-[(2E)-2-(4-ethoxybenzylidene)hydrazinyl]-7-ethyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2400068.png)
![2-{[4-(benzenesulfonyl)-2-(4-methylphenyl)-1H-imidazol-5-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one](/img/structure/B2400070.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(4-fluorophenyl)-2-phenyl-1H-imidazol-4-yl]sulfanyl}acetamide](/img/structure/B2400074.png)

![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2400077.png)
![N,3-Dimethyl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-1,2,4-thiadiazol-5-amine](/img/structure/B2400081.png)
![5-chloro-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]thiophene-2-carboxamide](/img/structure/B2400082.png)
